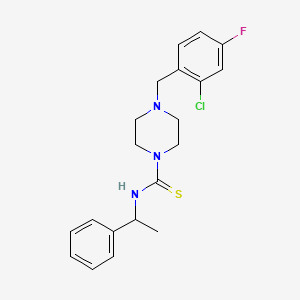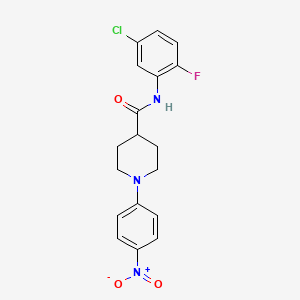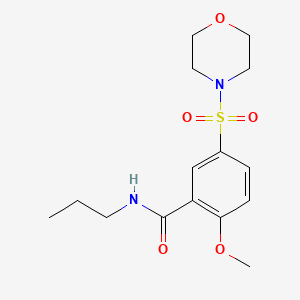
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
説明
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
作用機序
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system. BTK is involved in the activation of downstream signaling pathways, which ultimately lead to the survival and proliferation of cancer cells. By inhibiting BTK, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival (4).
Biochemical and Physiological Effects:
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inhibiting cancer cell growth and survival, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis (programmed cell death) in cancer cells (5). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the activity of immune cells, such as T-cells, which play a critical role in the immune response against cancer (6).
実験室実験の利点と制限
One of the main advantages of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (7). However, one of the limitations of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its potential for drug resistance, which has been observed in some preclinical models of cancer (8).
将来の方向性
For the development of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide include combination therapy and the development for the treatment of other types of cancer.
科学的研究の応用
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway (2). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy (3).
特性
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3S/c1-15(16-5-3-2-4-6-16)23-20(26)25-11-9-24(10-12-25)14-17-7-8-18(22)13-19(17)21/h2-8,13,15H,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAATMVFBOMCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4773645.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4773656.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![methyl {[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4773674.png)
![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4773687.png)

![5-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4773706.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4773710.png)
![N-cyclopentyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4773715.png)
![7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)
![methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4773730.png)